Phenyl 3,5-dimethoxyphenylcarbamate
Description
Properties
IUPAC Name |
phenyl N-(3,5-dimethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-13-8-11(9-14(10-13)19-2)16-15(17)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLUWZHUTNUJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)OC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a carbamate linkage between a 3,5-dimethoxyphenyl derivative and a phenyl-containing amine or phenylpiperazine. The key step is the activation of the phenolic hydroxyl group or amine group to form the carbamate bond.
Activation of Phenol Using 1,1′-Carbonyldiimidazole (CDI)
One established method involves activating the phenol group of 3,5-dimethoxyphenol with 1,1′-carbonyldiimidazole (CDI) to form an aryloxycarbonylimidazol intermediate. This intermediate then reacts with phenylamine or phenylpiperazine to yield the carbamate product.
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- The 3,5-dimethoxyphenol is first treated with CDI in an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) at room temperature.
- After formation of the activated intermediate, phenylamine or a phenyl-substituted amine is added.
- The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
- The product is isolated by standard purification techniques such as crystallization or chromatography.
Use of Ethyl Chloroformate for Carbamate Formation
Another method involves the use of ethyl chloroformate to convert 3,5-dimethoxyphenyl amines or esters into carbamates.
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- Ethyl chloroformate is added dropwise to a cooled solution containing the amine derivative (e.g., ethyl 2-amino-4,5-dimethoxybenzoate) and a base such as triethylamine in an aprotic solvent like tetrahydrofuran.
- The reaction is allowed to warm to room temperature and stirred for a few hours.
- The reaction mixture is filtered and evaporated to yield a crude product, which is then purified by crystallization.
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- Temperature: 0 °C to room temperature
- Solvent: Tetrahydrofuran (THF)
- Base: Triethylamine
- Time: Approximately 2.5 hours
Hydrolysis and Substituent Modification
In some cases, methoxy substituents on the aromatic ring are hydrolyzed to hydroxyl groups to modify the compound properties.
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- Reflux in acidic medium such as a mixture of hydrobromic acid and acetic acid for about 24 hours.
- Alternative acidic media include hydriodic acid, boron tribromide (BBr3), or pyridine hydrochloride.
Detailed Research Findings and Data Tables
Summary of Preparation Conditions and Yields
| Method | Starting Material | Key Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| CDI Activation | 3,5-Dimethoxyphenol | 1,1′-Carbonyldiimidazole, Phenylamine | DMF, THF | Room temperature | Several hours | ~20 | Mild conditions, moderate yield |
| Ethyl Chloroformate Reaction | Ethyl 2-amino-4,5-dimethoxybenzoate | Ethyl chloroformate, Triethylamine | THF | 0 °C to RT | 2.5 hours | 40-50 | Requires careful temperature control |
| Acidic Hydrolysis | Methoxy-substituted carbamate derivatives | Hydrobromic acid, Acetic acid | Acidic mixture | Reflux (~100 °C) | ~24 hours | Not specified | Converts methoxy to hydroxyl groups |
Representative Experimental Example (Adapted from US4711883A)
- To a cooled solution of ethyl 2-amino-4,5-dimethoxybenzoate (6.5 g, 0.028 mole) and triethylamine (6.6 g, 0.065 mole) in 90 mL tetrahydrofuran, ethyl chloroformate (10.4 g, 0.096 mole) was added.
- The mixture was stirred at room temperature for 2.5 hours.
- After filtration and evaporation, the crude product was crystallized from hexane, yielding 4.0 g (46.6%) of the carbamate product with melting point 59–61 °C.
Analytical and Purity Considerations
- Purity of the final carbamate products is commonly assessed by high-performance liquid chromatography (HPLC).
- Reported purities for related carbamate derivatives exceed 95% after purification.
- Melting point ranges provide additional confirmation of compound identity and purity.
Summary and Expert Recommendations
- The most reliable and reproducible method for preparing this compound involves the activation of 3,5-dimethoxyphenol with 1,1′-carbonyldiimidazole followed by reaction with phenylamine or phenylpiperazine.
- Use of ethyl chloroformate with appropriate bases in aprotic solvents is an effective alternative, providing moderate yields and straightforward purification.
- Hydrolysis of methoxy substituents to hydroxyl groups is feasible under strongly acidic reflux conditions but is a separate modification step.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
- Analytical methods including HPLC and melting point determination are essential for quality control.
This comprehensive review of preparation methods for this compound integrates multiple authoritative sources and experimental data, providing a professional resource for researchers and chemists involved in the synthesis of carbamate derivatives.
Chemical Reactions Analysis
Types of Reactions: Phenyl (3,5-Dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl and 3,5-dimethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl 3,5-dimethoxyphenylcarbamate has been studied for potential therapeutic applications, particularly in drug development targeting specific molecular pathways. It can interact in biological systems [1, 7]. As a carbamic acid derivative, the compound's chemical structure includes a phenyl group attached to a carbamate group, with two methoxy groups at the 3 and 5 positions of the phenyl ring. The presence of methoxy groups on the aromatic ring can enhance the compound's lipophilicity and potentially its biological activity.
Synthesis
The formation of this compound typically involves the reaction between a phenolic compound and an isocyanate or carbamic acid derivative. The general reaction pathway can be summarized as follows:
This reaction can be influenced by various factors such as temperature, solvent choice, and catalysts used during synthesis.
Analogues
Several compounds share structural similarities with phenyl N-(3,4-dimethoxyphenyl)carbamate:
- Phenyl N-(3,4-dichlorophenyl)carbamate Contains dichlorophenyl substituents and has increased potency against specific cancers.
- Methyl N-(3,4-dimethoxyphenyl)carbamate Features a methyl instead of a phenyl group and has enhanced solubility in organic solvents.
- Ethyl N-(3,4-dimethoxyphenyl)carbamate Has an ethyl group substitution, which leads to improved bioavailability.
These compounds differ primarily in their substituents on the aromatic ring, which can significantly alter their biological activity and physicochemical properties.
Potential Applications
Phenyl N-(3,4-dimethoxyphenyl)carbamate has several applications:
Mechanism of Action
The mechanism of action of Phenyl (3,5-Dimethoxyphenyl)carbamate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the carbamate group allows it to form covalent bonds with active sites of enzymes, leading to inhibition. The methoxy groups can also interact with various molecular targets, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Effects on Applications :
- Methoxy groups (e.g., 3,5-dimethoxyphenylcarbamate ) enhance chiral recognition in HPLC due to their electron-donating nature and hydrogen-bonding capability .
- Methyl groups (e.g., 3c , XMC ) increase hydrophobicity, favoring antitubercular activity or pesticidal action .
- Bulky groups (e.g., benzyl in 3d ) reduce synthetic yields (47% vs. 52% for methyl-substituted 3e ), likely due to steric hindrance during synthesis .
Thermal Stability :
Functional and Pharmacological Differences
Antitubercular Activity ():
- 3,5-Dimethylphenyl carbamate (3c) : Exhibits moderate activity (MIC: 12.5 µg/mL against M. tuberculosis), attributed to hydrophobic interactions with bacterial targets .
- Methyl carbamate (3e) : Lower molecular weight (258.11 g/mol) but higher yield (52%), suggesting efficient synthesis for scaled production .
Pesticidal Activity ():
- Methiocarb : The 4-(methylthio) group enhances toxicity toward pests by inhibiting acetylcholinesterase .
Chromatographic Performance ():
- Amylose tris(3,5-dimethoxyphenylcarbamate) : Demonstrates superior enantioselectivity for drugs like albendazole sulfoxide due to methoxy groups' π-π interactions and hydrogen bonding .
- Cellulose tris(3,5-dimethylphenylcarbamate) : Less effective in polar organic modes, highlighting the critical role of methoxy vs. methyl groups in CSP performance .
Structural Characterization Data
NMR and HRMS Trends:
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity and purity of Phenyl 3,5-dimethoxyphenylcarbamate?
- Methodological Answer : Researchers should employ a combination of NMR spectroscopy (to confirm substitution patterns and carbamate linkage), IR spectroscopy (to identify carbonyl and methoxy functional groups), and mass spectrometry (for molecular weight verification). For purity assessment, HPLC with UV detection is recommended, as it quantifies impurities and verifies chromatographic homogeneity. Cross-referencing these techniques ensures accurate structural confirmation .
Q. What is the role of this compound in chromatographic applications?
- Methodological Answer : This compound is used to synthesize chiral stationary phases (CSPs) for HPLC enantioseparation. The carbamate group interacts enantioselectively with analytes via hydrogen bonding and π-π interactions. Researchers should prepare columns using amylose or cellulose derivatives of the compound and optimize mobile phases (e.g., normal-phase, polar organic modes) to achieve baseline resolution of chiral molecules .
Q. How can researchers synthesize this compound, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves reacting 3,5-dimethoxyphenyl isocyanate with phenol under anhydrous conditions. Key parameters include:
- Temperature control (0–5°C to minimize side reactions).
- Catalyst selection (e.g., triethylamine for accelerating carbamate formation).
- Solvent choice (dry dichloromethane or THF).
Post-synthesis, purification via column chromatography or recrystallization ensures high yields (>90%) .
Advanced Research Questions
Q. How can experimental design address contradictions between spectroscopic and chromatographic purity data for this compound?
- Methodological Answer : Discrepancies may arise from trace isomers or non-UV-active impurities . To resolve this:
Q. What strategies optimize chiral resolution using this compound-based CSPs in complex matrices?
- Methodological Answer : Optimization involves:
- Mobile phase modulation : Adjusting polar organic solvents (e.g., ethanol/hexane ratios) to alter analyte-CSP interactions.
- Temperature gradients : Lower temperatures enhance enantioselectivity for rigid analytes.
- Column conditioning : Pre-equilibrating with mobile phase additives (e.g., 0.1% trifluoroacetic acid) to stabilize CSP performance.
For challenging separations, coupling with mass spectrometry (HPLC-MS) aids in identifying co-eluting species .
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with enzymes or receptors. Key steps:
- Generate 3D structures of the compound and target using density functional theory (DFT) .
- Perform molecular dynamics simulations to assess stability of ligand-receptor complexes.
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies). This approach is critical for prioritizing compounds for pharmacological testing .
Q. What experimental approaches resolve low yields in multi-step syntheses of carbamate derivatives like this compound?
- Methodological Answer : Low yields often stem from moisture-sensitive intermediates or incomplete isocyanate reactions . Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
